![molecular formula C37H44F2N8O5 B1139133 Posaconazole hydrate CAS No. 1198769-38-8](/img/structure/B1139133.png)
Posaconazole hydrate
Overview
Description
Posaconazole hydrate is a triazole antifungal agent used primarily to treat invasive infections caused by Candida species and Aspergillus species in severely immunocompromised patients. It is known for its broad-spectrum antifungal activity and is often used when other antifungal treatments are ineffective or not tolerated. The hydrate form of posaconazole is characterized by the inclusion of water molecules in its crystal structure, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Posaconazole hydrate is typically synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves multiple steps, including the formation of the triazole ring, introduction of the fluorophenyl group, and other functional groups essential for its antifungal activity. The final step involves the crystallization of posaconazole in the presence of water to form the hydrate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis followed by purification and crystallization processes. The hydrate form is obtained by dispersing posaconazole in water and applying sonication for at least 10 minutes. The resulting product is then isolated and characterized using techniques such as X-ray powder diffraction, Raman spectroscopy, and thermogravimetric analysis .
Chemical Reactions Analysis
Types of Reactions
Posaconazole hydrate undergoes various chemical reactions, including:
Oxidation: Posaconazole can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for posaconazole due to its stable triazole ring structure.
Substitution: Posaconazole can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are used, although not typically for posaconazole.
Substitution: Nucleophilic substitution can occur with reagents like sodium hydroxide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can result in different substituted posaconazole compounds.
Scientific Research Applications
Prophylaxis of Invasive Fungal Infections
Posaconazole is widely approved for the prophylaxis of invasive fungal infections in high-risk populations, particularly:
- Hematopoietic Stem Cell Transplant Recipients : Patients undergoing transplantation are at significant risk for IFIs due to prolonged neutropenia. Studies have shown that posaconazole effectively reduces the incidence of breakthrough infections in these patients .
- Patients with Hematologic Malignancies : In a multi-center study involving 762 patients with hematological malignancies, posaconazole demonstrated a significant reduction in the rates of invasive fungal diseases during prophylactic treatment .
Treatment of Invasive Fungal Diseases
Posaconazole is also utilized as a treatment option for various IFIs:
- Salvage Therapy : It is often used as a salvage therapy for patients who do not respond to first-line antifungal treatments. A study indicated that posaconazole provided effective remission rates in patients with refractory fungal infections .
- Specific Indications : The drug is indicated for treating conditions such as oropharyngeal candidiasis, fusariosis, mucormycosis, and cryptococcosis .
Formulation and Bioavailability
Posaconazole is available in several formulations including oral suspensions and delayed-release tablets. The hydrate form enhances its solubility compared to other formulations:
- Oral Suspension : The bioavailability of posaconazole oral suspension can be significantly affected by food intake, particularly high-fat meals which enhance absorption .
- Delayed-Release Tablets : These provide a more consistent plasma concentration and are dosed once daily after an initial loading dose, improving patient compliance .
Safety Profile
While posaconazole is generally well-tolerated, it is associated with some adverse effects:
- Hepatic Toxicity : Clinical trials have reported mild to moderate elevations in liver enzymes among patients receiving posaconazole . Most cases were transient and resolved upon discontinuation.
- QT Interval Prolongation : There are reports of asymptomatic QTc prolongation; however, serious cardiac events are rare .
Efficacy in Hematological Patients
A retrospective observational study analyzed the effectiveness of posaconazole in 762 patients across 25 centers. The findings highlighted:
- A breakthrough infection rate of approximately 12% among those receiving prophylaxis.
- A notable clinical efficacy rate with complete remission achieved in a significant proportion of patients treated for IFIs .
Long-term Use and Safety Monitoring
In long-term studies involving patients on posaconazole for over six months, adverse events were monitored closely. The incidence of serious adverse events was approximately 8%, primarily related to underlying conditions rather than the medication itself .
Data Table: Summary of Clinical Applications
Application | Patient Population | Efficacy Rate (%) | Adverse Effects |
---|---|---|---|
Prophylaxis | HSCT Recipients | ~88% | Mild hepatic toxicity |
Treatment of IFIs | Hematologic Malignancies | ~70% | QTc prolongation |
Salvage Therapy | Refractory Fungal Infections | ~75% | Hepatic enzyme elevation |
Mechanism of Action
Posaconazole hydrate exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By binding to the heme cofactor of the enzyme, posaconazole disrupts the production of ergosterol, leading to increased membrane permeability and ultimately, fungal cell death .
Comparison with Similar Compounds
Posaconazole hydrate is unique among triazole antifungals due to its broad-spectrum activity and its ability to treat infections resistant to other antifungals. Similar compounds include:
Itraconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A widely used triazole antifungal with a narrower spectrum of activity compared to posaconazole.
Voriconazole: Known for its effectiveness against Aspergillus species but with different side effect profiles.
This compound stands out due to its enhanced activity against a broader range of fungal pathogens and its use in treating refractory infections .
Biological Activity
Posaconazole hydrate is a triazole antifungal agent that exhibits broad-spectrum antifungal activity, particularly against various species of fungi, including Candida and Aspergillus. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Posaconazole functions primarily through the inhibition of ergosterol biosynthesis in fungal cells. It targets the cytochrome P-450 dependent enzyme lanosterol 14α-demethylase (CYP51A), which is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By binding to the heme cofactor of this enzyme, posaconazole prevents the demethylation process, leading to an accumulation of toxic sterol precursors and ultimately causing cell death .
Pharmacokinetics
The pharmacokinetic profile of posaconazole is characterized by its extensive distribution and high protein binding:
Property | Value |
---|---|
Bioavailability | Variable (increased with food) |
Protein Binding | >95% |
Volume of Distribution | 1774 L |
Elimination Half-Life | 25–35 hours |
Primary Route of Elimination | Feces (66% as unchanged drug) |
Posaconazole exhibits a median time to maximum concentration (Tmax) of approximately 3 to 5 hours. Notably, it is not significantly metabolized by the cytochrome P450 system and primarily undergoes glucuronidation .
Clinical Efficacy
Posaconazole has demonstrated potent antifungal activity in various clinical settings. It has been shown to be effective against strains resistant to other antifungal agents. In vitro studies revealed that posaconazole had minimum inhibitory concentrations (MICs) that were often lower than those of comparator drugs such as itraconazole and fluconazole:
Pathogen | MIC(50) | MIC(90) |
---|---|---|
All fungi | 0.063 µg/mL | 1 µg/mL |
Candida species | 0.125 µg/mL | 1 µg/mL |
Aspergillus species | 0.25 µg/mL | 1 µg/mL |
Posaconazole has been particularly noted for its efficacy against zygomycetes and other molds, making it a critical option for patients with compromised immune systems .
Safety Profile
While posaconazole is generally well tolerated, it is associated with several adverse reactions. Common side effects include gastrointestinal disturbances such as nausea and diarrhea, as well as elevated liver enzymes. Serious adverse effects can include hepatotoxicity and QTc interval prolongation:
- Common Adverse Reactions : Nausea, vomiting, diarrhea
- Serious Adverse Reactions : Hepatotoxicity, QTc prolongation, adrenal insufficiency
In clinical studies, monitoring for drug-drug interactions is necessary due to posaconazole's inhibition of CYP3A4 .
Case Studies
Several case studies illustrate the efficacy and safety of posaconazole in clinical practice:
-
Case Study in Hematopoietic Stem Cell Transplant (HSCT) :
A retrospective study involving HSCT patients demonstrated that those receiving posaconazole achieved higher plasma concentrations when using delayed-release formulations compared to oral suspensions. This led to better prophylactic outcomes against invasive fungal infections . -
Adverse Reaction Monitoring :
In a clinical trial involving multiple centers, one patient experienced asymptomatic QTc prolongation leading to discontinuation of treatment. This highlights the importance of ECG monitoring in patients receiving posaconazole .
Properties
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2/t26-,27+,35-,37-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNUVJALSUOKOC-VPJFHDDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44F2N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198769-38-8 | |
Record name | D-threo-Pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198769-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.